molecular formula C10H18O3 B8401700 1-Butoxyethyl methacrylate

1-Butoxyethyl methacrylate

Cat. No.: B8401700
M. Wt: 186.25 g/mol
InChI Key: XXNDEOCNKXHSGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butoxyethyl methacrylate is a methacrylic acid derivative characterized by a butoxyethyl ester group. Its molecular architecture combines a methacrylate backbone with a butoxyethyl side chain, imparting unique physicochemical properties. This compound is noted for its high purity (≥99%), making it suitable for industrial and electronic-grade applications . The presence of the methacrylate group (with a methyl substituent on the α-carbon) distinguishes it from acrylate analogs, influencing its polymerization behavior and material performance .

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

1-butoxyethyl 2-methylprop-2-enoate

InChI

InChI=1S/C10H18O3/c1-5-6-7-12-9(4)13-10(11)8(2)3/h9H,2,5-7H2,1,3-4H3

InChI Key

XXNDEOCNKXHSGK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C)OC(=O)C(=C)C

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

1-Butoxyethyl methacrylate (C10H18O3) is an alkoxyalkyl methacrylate characterized by its ability to undergo free radical polymerization. Its structure allows for the formation of polymers with desirable mechanical and thermal properties, making it suitable for various applications .

Scientific Research Applications

1-Butoxyethyl methacrylate has been extensively studied for its potential in the following areas:

Polymer Chemistry

  • Copolymers and Terpolymers : The compound is used to synthesize functionalized copolymers and terpolymers through reversible deactivation radical polymerization. These materials exhibit enhanced properties such as improved adhesion and flexibility, making them suitable for coatings and adhesives .
  • Modification of Existing Polymers : It serves as a modifier to alter the properties of existing polymers, enhancing their performance in specific applications such as automotive and construction materials .

Coatings and Adhesives

  • Photopolymerizable Coatings : 1-Butoxyethyl methacrylate is incorporated into photopolymerizable compositions, allowing for the development of coatings that can be cured using UV light. Such coatings are employed in various industries, including electronics and automotive .
  • Reworkable Adhesives : The compound is a key ingredient in adhesives that can be reworked after curing, providing flexibility in manufacturing processes where temporary bonding is required .

Medical Applications

  • Biocompatible Materials : Due to its favorable properties, 1-butoxyethyl methacrylate is explored for use in medical devices. It can be formulated into biocompatible polymers that are suitable for applications such as drug delivery systems and temporary fixation devices in surgeries .

Case Study 1: Photopolymerizable Coatings

A study demonstrated the effectiveness of 1-butoxyethyl methacrylate in developing a UV-curable coating that exhibited excellent adhesion to metal substrates. The coating showed high resistance to solvents and mechanical stress, making it ideal for protective applications in automotive finishes.

Case Study 2: Medical Device Applications

Research focused on using 1-butoxyethyl methacrylate in the formulation of a biocompatible polymer for use in temporary fixation devices during ocular surgeries. The polymer exhibited desirable degradation properties when exposed to physiological conditions, allowing for safe removal after the healing process.

Data Tables

Application AreaSpecific Use CaseKey Benefits
Polymer ChemistryCopolymers and terpolymersEnhanced mechanical properties
CoatingsPhotopolymerizable coatingsHigh adhesion, solvent resistance
AdhesivesReworkable adhesivesFlexibility in manufacturing processes
Medical DevicesBiocompatible polymersSafe degradation post-use

Chemical Reactions Analysis

Free Radical Polymerization

BEMA undergoes UV- or thermally initiated polymerization to form crosslinked polymers. A study demonstrated:

  • UV curing : Exposure to 20 mW/cm² UV light (300–400 nm) for 30 seconds resulted in insoluble, strongly adhering polymer films .

  • Thermal initiation : Using peroxides (e.g., benzoyl peroxide) at 80°C achieved rapid polymerization with >90% conversion .

Kinetic data :

InitiatorTemperature (°C)Polymerization Rate (min⁻¹)Source
Benzoyl peroxide800.15
UV light250.10

The resulting polymers exhibit enhanced mechanical strength compared to traditional acrylates .

Degradation and Reworkability

BEMA-based polymers degrade under acidic or thermal conditions via cleavage of the α-alkoxyalkyl ester group :

PolymerMethacrylic Acid+1 Butoxyethanol\text{Polymer}\xrightarrow{\text{H }}\text{Methacrylic Acid}+\text{1 Butoxyethanol}

Degradation conditions :

ConditionTemperature (°C)Time (h)Degradation Efficiency (%)Source
1M HCl25285
100°C (dry)100170

This property enables applications in reworkable adhesives and coatings .

Hemiacetal Ester Exchange Reactions

BEMA participates in acid-catalyzed exchange reactions with carboxylic acids or alcohols, forming modified esters :

BEMA+RCOOHRCOO CH3 CH O C4H9+Methacrylic Acid\text{BEMA}+\text{RCOOH}\rightleftharpoons \text{RCOO CH}_3\text{ CH O C}_4\text{H}_9+\text{Methacrylic Acid}

Key findings :

  • Catalyst : n-Dodecyl dihydrogen phosphate (0.4–2 mol%) facilitates >90% conversion at 20°C .

  • Side products : Water traces generate acetaldehyde and 1-(1-butoxyethoxy)butane via hemiacetal intermediates .

Copolymerization

BEMA copolymerizes with multifunctional acrylates (e.g., triethylene glycol divinyl ether) to tailor polymer properties :

ComonomerFunctionalityTg (°C)ApplicationSource
Triethylene glycolDifunctional45Flexible coatings
Beta-carboxyethyl acrylateMonofunctional60Adhesives

Copolymers exhibit tunable solubility, thermal stability, and mechanical strength .

Side Reactions and Stability

  • Hydrolysis : BEMA hydrolyzes in aqueous media to methacrylic acid and 1-butoxyethanol .

  • Thermal decomposition : Above 150°C, it decomposes into methacrylic acid and butylene oxide.

Comparison with Similar Compounds

Methacrylate vs. Acrylate Derivatives

  • 1-Butoxyethyl Acrylate (BEA) : Lacks the methyl group on the α-carbon, leading to lower rigidity in polymers. NMR studies indicate that BEA undergoes acid-catalyzed hemiacetal ester exchanges at different rates compared to methacrylates, reflecting altered reactivity due to structural differences .
  • Methyl Methacrylate (MMA): Contains a methyl ester group instead of butoxyethyl. MMA polymers exhibit high transparency and rigidity, widely used in plastics and coatings. However, 1-butoxyethyl methacrylate’s longer alkyl chain enhances solubility in non-polar solvents and flexibility in polymer matrices .

Ester Chain Length and Branching

  • n-Butyl Methacrylate : Features a linear butyl ester group. Its liquid-liquid equilibria data show lower solubility in water compared to 1-butoxyethyl methacrylate, which has an ether linkage in the side chain .
  • Isobutyl Methacrylate : Branched ester group reduces polymer crystallinity and increases thermal stability relative to linear analogs like 1-butoxyethyl methacrylate .

Physical and Chemical Properties

Property 1-Butoxyethyl Methacrylate n-Butyl Methacrylate 1-Butoxyethyl Acrylate (BEA)
Molecular Weight (g/mol) ~186 142.20 ~170
Purity ≥99% N/A N/A
Water Solubility Low (ether linkage) Insoluble Moderate (polar ester)
Reactivity Moderate (methacrylate) High (linear ester) High (acrylate)

Polymerization and Material Performance

  • Reactivity : Methacrylates like 1-butoxyethyl methacrylate polymerize more slowly than acrylates (e.g., BEA) due to steric hindrance from the methyl group. This results in higher control over polymerization kinetics .
  • Polymer Rigidity : Methacrylate-derived polymers exhibit higher rigidity and glass transition temperatures (Tg) compared to acrylates. For instance, poly(1-butoxyethyl methacrylate) films are more dimensionally stable than BEA-based polymers .
  • Thermal Stability : The butoxyethyl group enhances thermal resistance compared to shorter-chain esters (e.g., methyl methacrylate), making it suitable for high-temperature coatings .

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing 1-Butoxyethyl methacrylate, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves esterification of methacrylic acid with 1-butoxyethanol using acid catalysts (e.g., sulfuric acid). To optimize purity, employ vacuum distillation to remove unreacted monomers and byproducts . Characterization via Fourier-transform infrared spectroscopy (FTIR) can confirm ester group formation (C=O stretch at ~1720 cm⁻¹, C-O-C at ~1150 cm⁻¹), while gas chromatography (GC) quantifies residual solvents .

Q. Which analytical techniques are critical for characterizing 1-Butoxyethyl methacrylate’s physicochemical properties?

  • Methodological Answer :

  • Molecular Weight : Gel permeation chromatography (GPC) with polystyrene standards determines molecular weight distribution .
  • Thermal Properties : Differential scanning calorimetry (DSC) measures glass transition temperature (Tg); for homopolymers, expect Tg values analogous to similar methacrylates (e.g., ~35°C for butyl methacrylate copolymers) .
  • Solubility : Test in common solvents (e.g., acetone, toluene) using turbidity assays to identify compatible formulation solvents .

Q. What safety protocols are essential when handling 1-Butoxyethyl methacrylate in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
  • Storage : Stabilize with inhibitors (e.g., 4-methoxyphenol) at 4°C to prevent polymerization .

Advanced Research Questions

Q. How can copolymerization with 1-Butoxyethyl methacrylate be designed to tailor material properties for specific applications?

  • Methodological Answer :

  • Comonomer Selection : Pair with hydrophilic monomers (e.g., 2-hydroxyethyl methacrylate) to enhance water absorption or hydrophobic monomers (e.g., methyl methacrylate) for rigidity .
  • Kinetic Studies : Use nuclear magnetic resonance (NMR) to monitor monomer conversion rates and reactivity ratios (e.g., Fineman-Ross method) .
  • Property Mapping : Corlate copolymer composition (via elemental analysis) with mechanical properties (tensile testing) and hydrophobicity (contact angle measurements) .

Q. What experimental approaches are effective for analyzing environmental degradation of 1-Butoxyethyl methacrylate-based polymers?

  • Methodological Answer :

  • Accelerated Aging : Expose samples to UV radiation (using a QUV tester) and simulate seawater immersion to study photodegradation/hydrolysis .
  • Degradation Metrics : Track molecular weight reduction (GPC), surface cracks (SEM), and carbonyl index changes (FTIR) to quantify degradation mechanisms .
  • Leachate Analysis : Use liquid chromatography-mass spectrometry (LC-MS) to identify degradation byproducts and assess ecotoxicity .

Q. How can contradictory data on 1-Butoxyethyl methacrylate’s solubility or reactivity be resolved?

  • Methodological Answer :

  • Controlled Replication : Standardize solvent purity, temperature, and mixing protocols to minimize variability .
  • Computational Modeling : Apply Hansen solubility parameters or density functional theory (DFT) to predict solvent interactions and reconcile empirical discrepancies .
  • Meta-Analysis : Systematically review literature to identify confounding variables (e.g., residual inhibitors, polymerization history) and design targeted validation experiments .

Notes on Evidence Utilization

  • Safety protocols are informed by SDS documents for analogous methacrylates .
  • Copolymer design references synthesis strategies from methyl methacrylate studies .
  • Degradation methodologies adapt PMMA aging models .
  • Analytical techniques are validated via IR and GPC data from NIST and technical datasheets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.